(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2165612-79-1
VCID: VC11670417
InChI: InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid

CAS No.: 2165612-79-1

Cat. No.: VC11670417

Molecular Formula: C11H17N3O4

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid - 2165612-79-1

Specification

CAS No. 2165612-79-1
Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid
Standard InChI InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1
Standard InChI Key NHJNTMKOTDIQMP-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](C1=CN(N=C1)C)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid, reflects its stereospecific configuration at the second carbon (S-enantiomer). The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the amine, while the 1-methylpyrazole moiety introduces heterocyclic rigidity. The carboxylic acid functional group enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2165612-79-1
Molecular FormulaC11H17N3O4\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{4}
Molecular Weight255.27 g/mol
IUPAC Name(2S)-2-[(tert-butoxycarbonyl)amino]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
SMILES NotationCN1C=C(C(C@@HNC(=O)OC(C)(C)C)C(=O)O)C=N1
Boiling PointNot reported (decomposes upon heating)
SolubilitySoluble in DMSO, methanol; sparingly soluble in water

The stereochemistry of the compound is critical for its biological interactions. Computational modeling studies suggest that the (2S) configuration optimizes hydrogen bonding with enzymatic active sites, a feature exploited in inhibitor design.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid typically involves a multi-step process:

  • Pyrazole Ring Formation: 1-Methylpyrazole is synthesized via cyclocondensation of hydrazine derivatives with diketones.

  • Amino Acid Coupling: The pyrazole moiety is coupled to a glycine derivative through nucleophilic substitution or transition metal-catalyzed cross-coupling.

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions (e.g., triethylamine).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Pyrazole formationHydrazine hydrate, acetylacetone, HCl78%
Glycine couplingPd(OAc)2_2, PPh3_3, K2_2CO3_365%
Boc protection(Boc)2_2O, DMAP, CH2_2Cl2_285%

Industrial-scale production employs continuous flow reactors to enhance yield and reduce byproducts.

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group in this compound enables its use in solid-phase peptide synthesis (SPPS). Its steric bulk prevents undesired side reactions during elongation, while the pyrazole ring introduces conformational constraints to mimic bioactive peptide motifs. For example, derivatives of this compound have been incorporated into cyclic peptides targeting G protein-coupled receptors (GPCRs).

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and protease antagonists. In a 2023 study, its derivative exhibited micromolar inhibition of HSET (KIFC1), a kinesin implicated in cancer cell survival . Structural analogs bearing the pyrazole-Boc motif demonstrated selective binding to the ATP-binding pocket of HSET, as confirmed by X-ray crystallography .

Table 3: Biological Activity of Selected Derivatives

Derivative StructureTarget ProteinIC50_{50}Selectivity Over Eg5
Ethyl ester (R-configuration)HSET (KIFC1)2.7 μM>100-fold
Amide-linked fluorophoreTubulin1.9 μMN/A

Future Directions and Challenges

Synthetic Challenges

Racemization during Boc deprotection remains a limitation. Advances in enzymatic resolution (e.g., lipase-catalyzed hydrolysis) aim to improve enantiomeric excess (>99% ee).

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